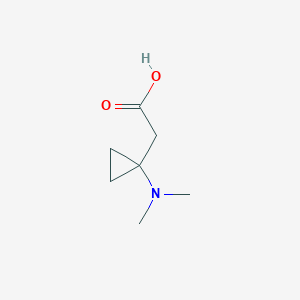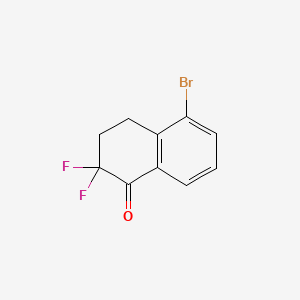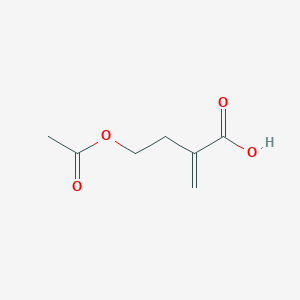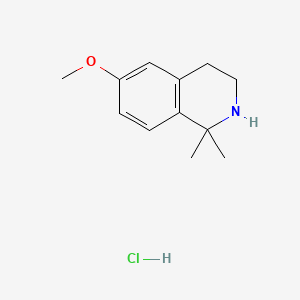
3-Fluoro-4-iodobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 3-fluoro-4-iodobenzene using chlorosulfonic acid (ClSO3H) in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-4-iodobenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Coupling Reactions: The iodine atom in the compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts for Coupling Reactions: Palladium (Pd) catalysts, such as Pd(PPh3)4
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Cross-Coupled Products: Formed by coupling reactions with aryl or alkyl groups
Scientific Research Applications
3-Fluoro-4-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-fluoro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The fluorine and iodine atoms can also influence the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Lacks the fluorine atom at the third position.
3-Fluoro-4-chlorobenzene-1-sulfonyl Chloride: Contains a chlorine atom instead of iodine at the fourth position.
4-Fluoro-2-iodobenzene-1-sulfonyl Chloride: Has the fluorine and iodine atoms at different positions on the benzene ring.
Uniqueness
3-Fluoro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and selectivity
Properties
CAS No. |
874839-62-0 |
|---|---|
Molecular Formula |
C6H3ClFIO2S |
Molecular Weight |
320.51 g/mol |
IUPAC Name |
3-fluoro-4-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3H |
InChI Key |
ARUBNSUFXYLORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)






![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
